1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
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Overview
Description
1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound with a molecular formula of C22H22FN3O4S This compound is notable for its unique structure, which includes a piperidine ring, an oxazole ring, and a sulfonyl group
Preparation Methods
The synthesis of 1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the sulfonyl group: This step typically involves the reaction of the oxazole intermediate with 4-fluorobenzenesulfonyl chloride.
Formation of the piperidine ring: This can be done through a series of reactions involving the appropriate amine precursors.
Final coupling: The final step involves coupling the piperidine intermediate with the oxazole-sulfonyl intermediate under suitable conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.
Biological Research: It is used in studies investigating its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazole ring can interact with nucleic acids, affecting their stability and function. The piperidine ring can enhance the compound’s binding affinity to specific receptors.
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide include:
1-[4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
1-[4-(4-bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide: This compound has a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-14-2-4-16(5-3-14)20-25-21(31(28,29)18-8-6-17(23)7-9-18)22(30-20)26-12-10-15(11-13-26)19(24)27/h2-9,15H,10-13H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLDRULRBNBITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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